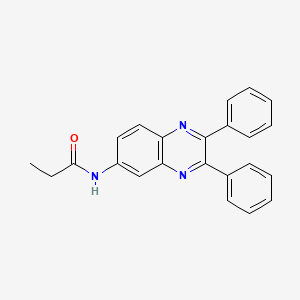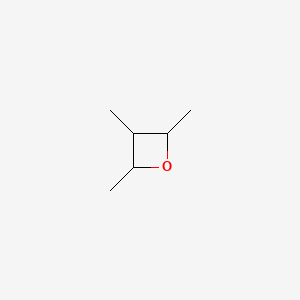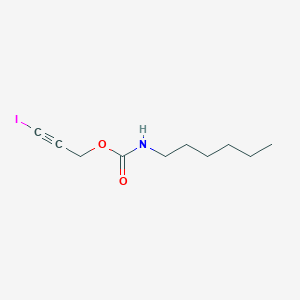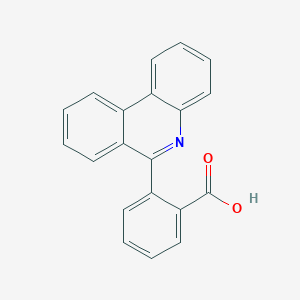![molecular formula C15H18AsN B14640350 2-[Ethyl(4-methylphenyl)arsanyl]aniline CAS No. 51851-65-1](/img/structure/B14640350.png)
2-[Ethyl(4-methylphenyl)arsanyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Ethyl(4-methylphenyl)arsanyl]aniline is an organoarsenic compound characterized by the presence of an ethyl group, a methylphenyl group, and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Ethyl(4-methylphenyl)arsanyl]aniline typically involves the reaction of 4-methylphenylarsine with ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a transition metal catalyst to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized temperature and pressure conditions. The use of automated systems ensures consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[Ethyl(4-methylphenyl)arsanyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form simpler arsenic-containing compounds.
Substitution: The aniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed:
Oxidation: Arsenic oxides and other oxidized derivatives.
Reduction: Simpler arsenic-containing compounds.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-[Ethyl(4-methylphenyl)arsanyl]aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[Ethyl(4-methylphenyl)arsanyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecules and modulating biochemical pathways. This interaction is influenced by the compound’s structure and the presence of functional groups.
Vergleich Mit ähnlichen Verbindungen
- 2-[Ethyl(4-methylphenyl)arsanyl]phenol
- 2-[Ethyl(4-methylphenyl)arsanyl]benzene
Comparison: Compared to similar compounds, 2-[Ethyl(4-methylphenyl)arsanyl]aniline is unique due to the presence of the aniline moiety, which imparts distinct chemical reactivity and potential biological activity. The ethyl and methylphenyl groups also contribute to its unique properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
51851-65-1 |
|---|---|
Molekularformel |
C15H18AsN |
Molekulargewicht |
287.23 g/mol |
IUPAC-Name |
2-[ethyl-(4-methylphenyl)arsanyl]aniline |
InChI |
InChI=1S/C15H18AsN/c1-3-16(13-10-8-12(2)9-11-13)14-6-4-5-7-15(14)17/h4-11H,3,17H2,1-2H3 |
InChI-Schlüssel |
UDWPMZKWQOPNLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC[As](C1=CC=C(C=C1)C)C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



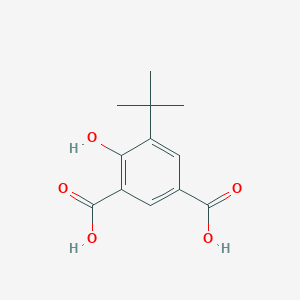
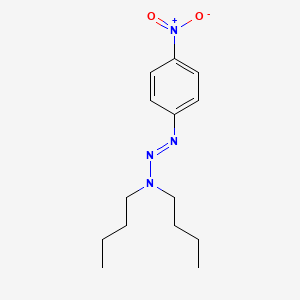

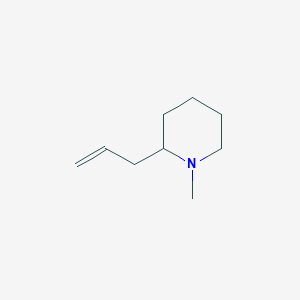
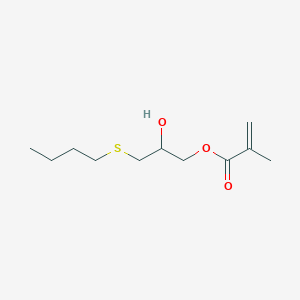

![Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14640317.png)
